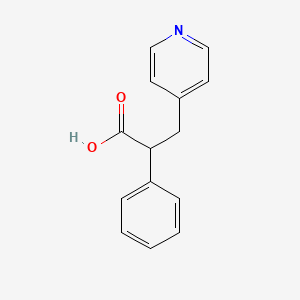

2-Phenyl-3-(pyridin-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-3-(pyridin-4-yl)propanoic acid, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. PPAP has been shown to have several interesting properties, including the ability to enhance cognitive function and improve mood.

Aplicaciones Científicas De Investigación

Osteosarcoma Treatment

A class of compounds called 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which are similar to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, have been studied for their potential in treating osteosarcoma . A quantitative structure-activity relationship (QSAR) model was developed to predict the IC50 value of these compounds . The study showed promising potential for designing targeted drugs to combat osteosarcoma effectively .

Anticancer Activity

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which are structurally related to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, were synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . These included MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Antiviral Activity

Indole derivatives, which share a similar structure with 2-Phenyl-3-(pyridin-4-yl)propanoic acid, have been found to possess various biological activities, including antiviral activity . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . Given the structural similarity, 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its anti-inflammatory properties.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its antioxidant properties.

Coordination Polymers

3-Pyridinepropionic acid, which is structurally similar to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, is commonly used as a ligand to make coordination polymers . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be used in the synthesis of coordination polymers.

Propiedades

IUPAC Name |

2-phenyl-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXGOYRSBXUBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(pyridin-4-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)

![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)

![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)

![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)

![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)

![Methyl (E)-4-[4-(5-tert-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2798628.png)

![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)